

# N3-TFBA-O2Oc solubility problems and solutions

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## Compound of Interest

Compound Name: N3-TFBA-O2Oc

Cat. No.: B6350691

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## Technical Support Center: N3-TFBA-O2Oc

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with **N3-TFBA-O2Oc**. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

## Frequently Asked Questions (FAQs)

Q1: What is **N3-TFBA-O2Oc**?

**N3-TFBA-O2Oc**, also known as 4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA, is a photoactivatable crosslinker and a click chemistry reagent.<sup>[1][2]</sup> It contains a perfluorophenyl azide group that can be activated by UV light (typically 258-280 nm) to form a highly reactive nitrene, which can then form covalent bonds with nearby molecules.<sup>[1][3]</sup> It also possesses a carboxylic acid functional group, allowing for its conjugation to other molecules.

Q2: What are the primary applications of **N3-TFBA-O2Oc**?

**N3-TFBA-O2Oc** is primarily used in:

- Photoaffinity labeling: to identify and characterize binding partners of a molecule of interest.
- Surface modification: to functionalize surfaces with specific chemical moieties.<sup>[1]</sup>

- Bioconjugation and crosslinking: to link different biomolecules together.[\[1\]](#)
- Click chemistry: The azide group can participate in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Q3: What are the basic chemical and physical properties of **N3-TFBA-O2Oc**?

Property	Value
Synonyms	4-Azido-2,3,5,6-tetrafluorobenzoyl-AEEA, ATFB-AEEA
Molecular Formula	C13H12F4N4O5
Molecular Weight	380.25 g/mol <a href="#">[3]</a>
Appearance	Powder <a href="#">[1]</a> <a href="#">[3]</a>
Melting Point	88-89 °C <a href="#">[1]</a> <a href="#">[3]</a>

Q4: In which solvents is **N3-TFBA-O2Oc** likely to be soluble?

While specific quantitative solubility data is not readily available, based on its chemical structure (containing both hydrophobic aromatic rings and a hydrophilic carboxylic acid and ether linkage), **N3-TFBA-O2Oc** is expected to be soluble in polar organic solvents. We recommend starting with the following:

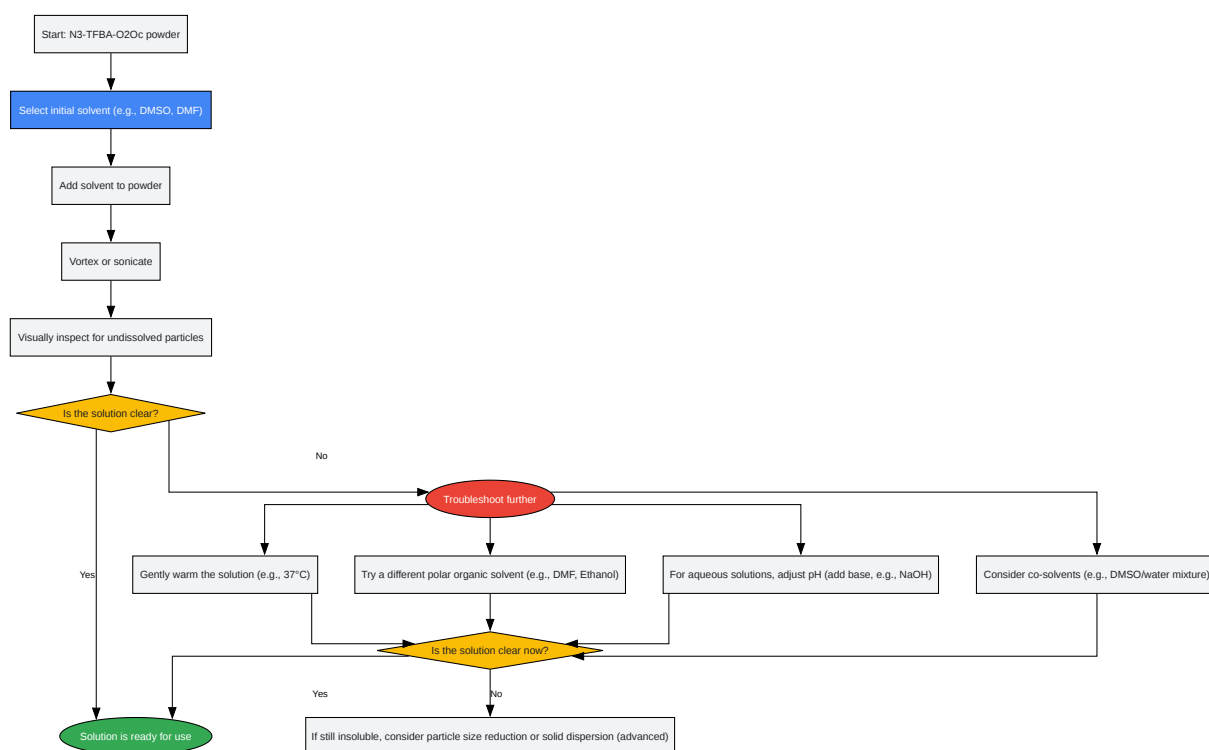
- Dimethyl sulfoxide (DMSO)
- N,N-Dimethylformamide (DMF)
- Ethanol
- Methanol

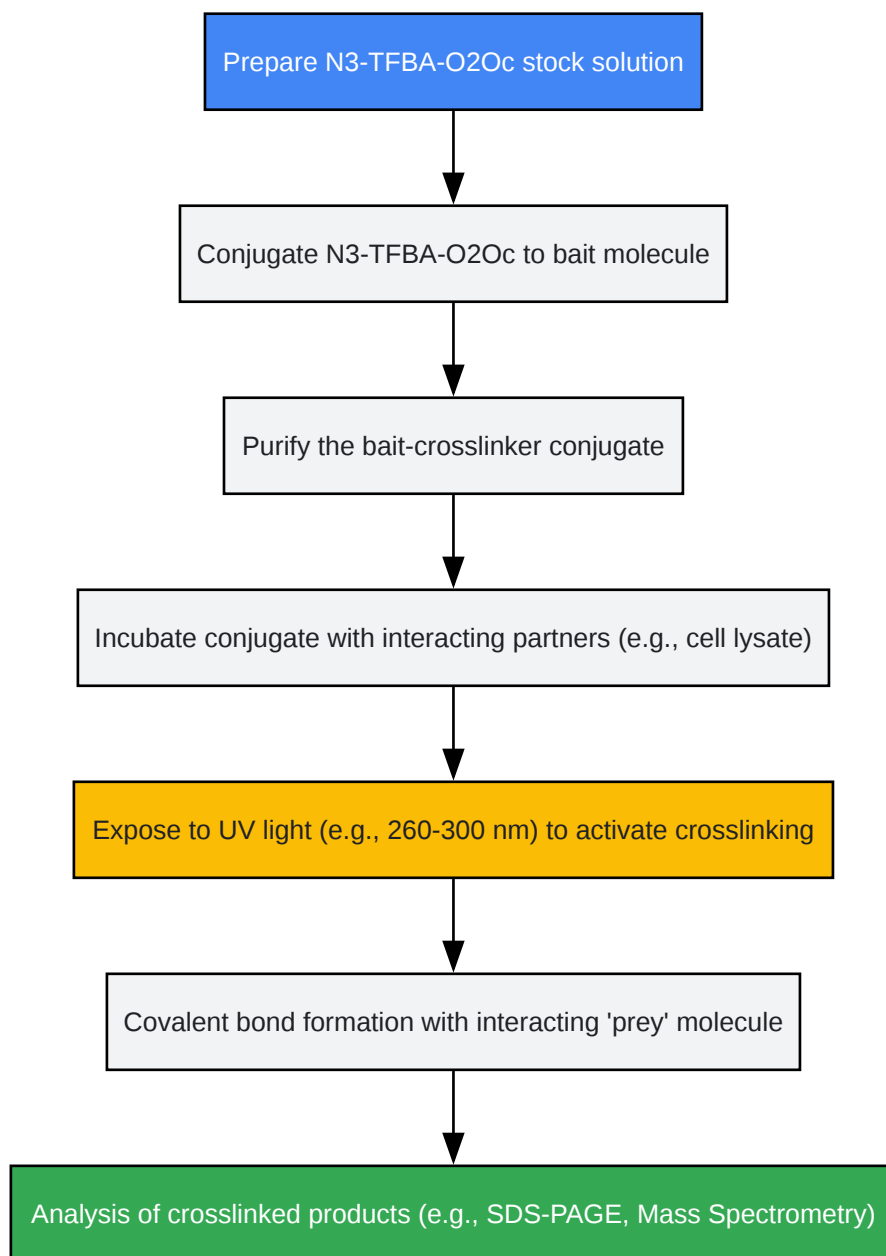
Aqueous solubility is expected to be limited but may be enhanced by adjusting the pH to deprotonate the carboxylic acid.

## Troubleshooting Guide: Solubility Issues

## **Problem: N3-TFBA-O2Oc is not dissolving in my chosen solvent.**

This is a common issue with complex organic molecules. The following steps provide a systematic approach to troubleshoot and resolve solubility problems.





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## References

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- 2. Introduction to Crosslinking and Photoactivatable Reagents—Section 5.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]
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